A-Syn-Thesis: A Technical Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride
A-Syn-Thesis: A Technical Guide to (R)-Di-tert-butyl 2-aminosuccinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a protected form of D-aspartic acid, its unique stereochemistry and orthogonally protected functional groups offer synthetic chemists precise control in the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, beginning with its fundamental identification and physicochemical properties, including its definitive CAS Number: 135904-71-1 [1][2]. It further details a robust laboratory-scale synthesis, outlines critical analytical methods for quality control, and discusses its strategic applications in the synthesis of peptidomimetics and other therapeutic agents. The content herein is curated to provide both foundational knowledge and actionable protocols for professionals engaged in cutting-edge drug discovery and development.
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and pharmacokinetic profiles[3][4]. Amino acids, as the fundamental constituents of life, are intrinsically chiral and serve as a rich source of stereochemically defined starting materials[].
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride, a derivative of the non-proteinogenic D-aspartic acid, is a prime example of a high-value chiral intermediate. The 'unnatural' D-configuration provides a strategic advantage in drug design, often imparting enhanced metabolic stability to peptide-based drugs by rendering them resistant to cleavage by endogenous proteases. The presence of two tert-butyl ester groups offers robust protection of the carboxylic acid functionalities under a wide range of reaction conditions, while the free amine, presented as a stable hydrochloride salt, provides a reactive handle for subsequent synthetic transformations. This combination of features makes it an indispensable tool for constructing molecules with precisely controlled stereochemistry and functionality.
Compound Identification and Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis.
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Compound Name: (R)-Di-tert-butyl 2-aminosuccinate hydrochloride
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Synonyms: D-Aspartic acid 1,4-di-tert-butyl ester hydrochloride, H-D-Asp(OtBu)-OtBu·HCl[2]
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Molecular Formula: C₁₂H₂₄ClNO₄
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Molecular Weight: 281.78 g/mol
Chemical Structure:
Caption: Structure of (R)-Di-tert-butyl 2-aminosuccinate hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | White to off-white crystalline powder | Typical for amino acid salts[6][7] |
| Solubility | Soluble in water, methanol, DMSO. Poorly soluble in non-polar organic solvents like diethyl ether and hexanes. | The hydrochloride salt form enhances polarity and solubility in protic solvents.[8] |
| Melting Point | ~190-200 °C (decomposes) | Expected range for a protected amino acid hydrochloride salt. |
| Stability | Stable under standard laboratory conditions. Hygroscopic. Store in a cool, dry place under inert atmosphere. | The ester groups are sensitive to strong acid/base, and the salt form can attract moisture. |
Synthesis and Mechanistic Rationale
The preparation of this compound involves the protection of both carboxylic acid groups of D-aspartic acid as tert-butyl esters. This transformation is typically achieved via acid-catalyzed transesterification[9].
Causality Behind Experimental Choices:
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tert-Butyl Esters: These bulky ester groups are chosen for their exceptional stability across a wide range of synthetic conditions, including catalytic hydrogenation, mild base, and nucleophilic attack. Their primary utility lies in their selective removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which proceeds via a stable tertiary carbocation mechanism, ensuring that other sensitive functionalities (like peptide bonds) remain intact.
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Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This serves multiple purposes: it imparts high crystallinity, which facilitates purification by filtration and removal of non-basic impurities; it enhances shelf-life and handling stability by protecting the free amine from atmospheric carbon dioxide and oxidative degradation; and it ensures the compound is a well-behaved, non-volatile solid.
Detailed Laboratory Protocol: Synthesis from D-Aspartic Acid
This protocol describes a common method for the di-esterification of D-aspartic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Reaction Setup: To a pressure vessel, add D-aspartic acid (1 equiv.) and dioxane. Cool the suspension to -10 °C.
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Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equiv.) to the stirred suspension.
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Esterification: Seal the vessel. Carefully condense isobutylene (4-5 equiv.) into the vessel. Allow the reaction to warm to room temperature and stir for 48-72 hours. The internal pressure will increase as the isobutylene warms.
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Workup - Quenching and Neutralization: Cool the vessel, vent excess isobutylene, and transfer the reaction mixture to a separatory funnel. Carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Purification of Free Amine: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude di-tert-butyl ester as an oil.
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Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. To this solution, add a 4M solution of HCl in dioxane dropwise with vigorous stirring.
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Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
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Final Processing: Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final product.
Analytical Quality Control
Ensuring the identity, purity, and stereochemical integrity of the chiral building block is a non-negotiable prerequisite for its use in drug synthesis.
Table 2: Key Analytical Specifications and Methods
| Parameter | Method | Expected Result / Specification | Rationale |
| Identity | ¹H NMR | Spectrum consistent with the proposed structure. Characteristic peaks for tert-butyl protons (~1.5 ppm, 18H) and backbone protons. | Confirms the molecular structure and successful esterification. |
| Identity | Mass Spec (ESI+) | [M+H]⁺ peak at m/z 246.17 | Confirms the molecular weight of the free amine cation. |
| Purity | HPLC/UPLC | ≥98% | Quantifies the presence of residual starting material or byproducts. |
| Enantiomeric Purity | Chiral HPLC | ≥99% e.e. (enantiomeric excess) | Critical for ensuring the final drug substance is stereochemically pure. |
| Residual Solvent | ¹H NMR / GC | Conforms to ICH guidelines | Ensures no harmful solvents from the synthesis remain in the final product. |
Protocol 1: ¹H NMR for Structural Verification
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
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Analysis:
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δ ~8.6 (broad s, 3H): Protons of the ammonium group (-NH₃⁺).
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δ ~4.4 (t, 1H): The α-proton (CH).
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δ ~3.0 (m, 2H): The β-protons (-CH₂-).
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δ ~1.45 (s, 18H): The two equivalent tert-butyl groups (-C(CH₃)₃).
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Note: Peak positions can shift based on solvent and concentration.
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Protocol 2: Chiral HPLC for Enantiomeric Purity
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Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
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Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.
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Detection: UV at 210 nm.
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Procedure: Inject a solution of the sample. The (R)- and (S)-enantiomers will elute at different retention times.
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Calculation: Enantiomeric excess (% e.e.) is calculated as: [((Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)) * 100].
Applications in Drug Development
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is primarily used as a constrained scaffold in the synthesis of peptidomimetics and complex small molecules.
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Peptidomimetics: By incorporating this D-amino acid derivative into a peptide sequence, researchers can introduce a specific conformational bend or turn. This is crucial for mimicking the secondary structure of natural peptides (like β-turns) that are responsible for binding to biological targets. The D-configuration protects the resulting peptide bond from enzymatic degradation, thereby increasing the drug's in vivo half-life.
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Synthesis of Inhibitors: It is a common starting material for the synthesis of protease and integrase inhibitors, where the aspartic acid side chain is crucial for chelating metal ions in the enzyme's active site.
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Chiral Ligands: The molecule can be further elaborated into chiral ligands for asymmetric catalysis, leveraging its well-defined stereocenter to control the stereochemical outcome of other reactions.
Diagram: Incorporation into a Peptide Backbone
Caption: Schematic of the title compound's integration into a peptide.
Handling, Storage, and Safety
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.
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Safety: The compound is an irritant. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined stereochemistry, coupled with a versatile and orthogonal protection strategy, provides chemists with a reliable and powerful building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and strategic deployment in the laboratory.
References
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